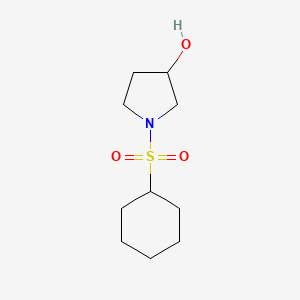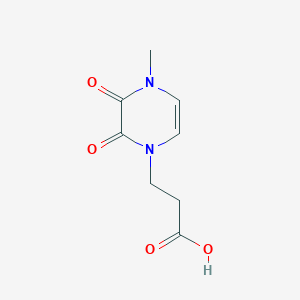![molecular formula C8H13N3O B6497897 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one CAS No. 1339593-93-9](/img/structure/B6497897.png)
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a novel compound synthesized from the reaction between 1-methyl-3-amino-1,2-dihydropyrazin-2-one and propan-2-yl amine. It is a white crystalline powder with a melting point of 155-157°C. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry.
科学研究应用
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. It has been shown to inhibit the growth of certain bacteria, fungi and yeast. It has also been studied for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. Additionally, the compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
作用机制
The exact mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropyridine dehydrogenase, which is involved in the metabolism of glucose and other carbohydrates. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of certain bacteria, fungi, and yeast. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
实验室实验的优点和局限性
The advantages of using 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one in laboratory experiments include its low cost, availability, and stability. Additionally, the compound is easy to synthesize and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. These include its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
未来方向
Future research on 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one could focus on further elucidating its mechanism of action, as well as investigating its potential use in the treatment of various diseases and disorders. Additionally, further research could be conducted to determine the optimal dosage and formulation of the compound for different applications. Additionally, further research could be conducted to explore the potential use of the compound as a drug delivery system and to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential use of the compound in the development of novel pharmaceuticals.
合成方法
The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is achieved through a two-step process. First, 1-methyl-3-amino-1,2-dihydropyrazin-2-one is reacted with propan-2-yl amine in the presence of anhydrous sodium acetate and acetic acid at 100°C for 4 hours. The reaction yields this compound in a yield of 86%.
属性
IUPAC Name |
1-methyl-3-(propan-2-ylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQFZBNROKFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)
![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)
![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)
![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)